Lithium diisopropylamide

説明

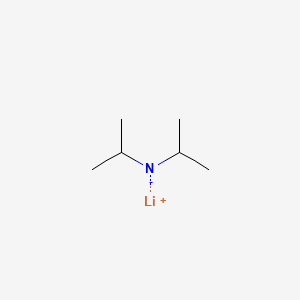

Structure

3D Structure of Parent

特性

IUPAC Name |

lithium;di(propan-2-yl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.Li/c1-5(2)7-6(3)4;/h5-6H,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSHNCUQKCANBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)[N-]C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14LiN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108-18-9 (Parent) | |

| Record name | Lithium diisopropylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004111540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6063305 | |

| Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Merck Index] | |

| Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium diisopropylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4111-54-0 | |

| Record name | Lithium diisopropylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004111540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium diisopropylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM DIISOPROPYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL028KIW1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

history and discovery of lithium diisopropylamide

An In-depth Technical Guide to the History and Discovery of Lithium Diisopropylamide (LDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (LDA), a potent, non-nucleophilic hindered base, has become an indispensable tool in modern organic synthesis since its discovery. Its ability to effect clean and regioselective deprotonation of a wide range of carbon acids has been pivotal in the construction of complex molecular architectures, including numerous active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the history, discovery, and core physicochemical properties of LDA, with a focus on practical applications for researchers in drug development and synthetic chemistry.

History and Discovery

This compound was first reported in 1950 by Matthew Hamell and Robert Levine.[1] Their seminal work, "Condensations Effected by the Alkali Amides. IV. The Reactions of Esters with Lithium Amide and Certain Substituted Lithium Amides," published in The Journal of Organic Chemistry, detailed the preparation of several hindered lithium amides, including LDA.[1] The primary motivation for their research was to develop strong bases capable of deprotonating esters at the α-position to facilitate acylation reactions, without competing nucleophilic attack at the ester carbonyl group.[1] This discovery was a significant advancement, as existing bases often led to side reactions and lower yields.

The initial synthesis involved the reaction of diisopropylamine (B44863) with phenyllithium (B1222949) in ether. This method, while effective, has been largely superseded by the more convenient preparation from n-butyllithium. The true impact of LDA was realized in the subsequent decades as its unique properties as a strong, yet non-nucleophilic, base were explored and exploited in a vast array of organic transformations.

Physicochemical Properties and Structural Data

This compound is a colorless solid, although it is almost exclusively prepared and used as a solution in an ethereal solvent, typically tetrahydrofuran (B95107) (THF).[1][2] It is highly reactive and pyrophoric in its solid, unsolvated state.[3]

Basicity

The high basicity of LDA is a cornerstone of its utility. The pKa of its conjugate acid, diisopropylamine, is approximately 36 in THF, making LDA a powerful base capable of deprotonating a wide range of carbon acids, including ketones, esters, nitriles, and certain hydrocarbons.[1]

| Compound | Solvent | pKa | Reference |

| Diisopropylamine | Water | 11.07 | [4] |

| Diisopropylamine | THF | ~36 | [1] |

| Diisopropylamine | DMSO | 32 | [5] |

Aggregation and Solution Structure

In solution, LDA does not typically exist as a simple monomer. The nature and degree of aggregation are highly dependent on the solvent system.[1]

-

In Tetrahydrofuran (THF): In THF, LDA primarily exists as a disolvated dimer, [LDA(THF)]2.[2][6][7] This dimeric structure is central to its reactivity and has been extensively studied by NMR spectroscopy and X-ray crystallography.[6][7]

-

In Non-polar Solvents: In non-polar solvents like toluene (B28343) or hexane, LDA forms a temperature-dependent equilibrium of higher-order oligomers, including trimers and tetramers.[1][3]

-

Effect of Additives: The presence of salts, such as lithium chloride (LiCl), can significantly influence the aggregation state and reactivity of LDA.[8][9][10][11][12] LiCl is known to break up LDA oligomers, leading to more reactive species and, in many cases, accelerating reaction rates.[8][9][10][11][12]

3.2.1. Crystallographic Data of the LDA-THF Dimer

The solid-state structure of the LDA-THF complex has been elucidated by X-ray crystallography, providing precise information on bond lengths and angles within the dimeric core.

| Parameter | Value |

| Bond Lengths (Å) | |

| Li-N | 1.98 - 2.03 |

| Li-O | 1.93 - 1.95 |

| Li...Li | 2.58 |

| N...N | 2.82 |

| Bond Angles (º) | |

| N-Li-N | 88.5 - 89.5 |

| Li-N-Li | 90.5 - 91.5 |

| O-Li-N | 115.2 - 122.1 |

Note: These are representative values and can vary slightly depending on the specific crystal structure determination.

Experimental Protocols

In Situ Preparation of this compound (0.5 M in THF)

This protocol describes the common laboratory-scale preparation of LDA for immediate use.

Reagents and Equipment:

-

Diisopropylamine (freshly distilled from CaH₂)

-

n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined by titration)

-

Anhydrous tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone)

-

Dry, argon-flushed round-bottom flask with a magnetic stir bar and septum

-

Syringes and needles

Procedure:

-

To a round-bottom flask under an argon atmosphere, add anhydrous THF (e.g., 40 mL for a 0.5 M solution).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (e.g., 3.5 mL, 25 mmol for 50 mL of 0.5 M solution) via syringe.

-

While stirring, slowly add n-BuLi solution (e.g., 10 mL of 2.5 M solution in hexanes, 25 mmol) dropwise via syringe. A color change to pale yellow is often observed.

-

After the addition is complete, allow the solution to stir at -78 °C for 15-30 minutes before use.

Titration of LDA Solution

The concentration of the prepared LDA solution should be determined by titration before use.

Reagents and Equipment:

-

N-Benzylbenzamide (or other suitable indicator)

-

Anhydrous THF

-

Dry, argon-flushed flask with a magnetic stir bar and septum

-

Syringes

Procedure:

-

To a dry flask under argon, add a precisely weighed amount of N-benzylbenzamide (e.g., ~100 mg).

-

Dissolve the indicator in anhydrous THF (~5 mL).

-

Cool the solution to 0 °C.

-

Slowly add the LDA solution via a 1 mL syringe until the color of the indicator persists (a distinct color change will be observed).

-

Record the volume of LDA solution added and calculate the molarity.

Representative Application: Alkylation of an Ester

This protocol details the α-alkylation of ethyl acetate (B1210297), a classic example of an LDA-mediated reaction.

Reagents and Equipment:

-

Freshly prepared and titrated LDA solution

-

Ethyl acetate (freshly distilled)

-

Methyl iodide (or other alkylating agent)

-

Anhydrous THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard laboratory glassware for reaction and workup

Procedure:

-

To a dry, argon-flushed flask containing a magnetic stir bar, add anhydrous THF and cool to -78 °C.

-

Slowly add the LDA solution (1.1 equivalents) via syringe.

-

Add ethyl acetate (1.0 equivalent) dropwise to the stirred LDA solution at -78 °C.

-

Stir the resulting enolate solution for 30 minutes at -78 °C.

-

Add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Key Reaction Mechanisms and Logical Workflows

Preparation of this compound

The formation of LDA from diisopropylamine and n-butyllithium is a straightforward acid-base reaction.

Caption: Formation of LDA via deprotonation of diisopropylamine.

Dimeric Structure of LDA in THF

In THF, LDA exists predominantly as a disolvated dimer, which is key to its reactivity.

Caption: Dimeric structure of LDA solvated by two THF molecules.

Kinetic vs. Thermodynamic Enolate Formation

LDA's steric bulk allows for the selective formation of the kinetic enolate from unsymmetrical ketones.

Caption: Pathway for kinetic vs. thermodynamic enolate formation.

Conclusion

The discovery of this compound by Hamell and Levine in 1950 marked a turning point in synthetic organic chemistry. Its unique combination of high basicity and low nucleophilicity, a direct result of its steric bulk, has provided chemists with a powerful tool for selective C-H activation. Understanding the fundamental principles of its preparation, solution-state behavior, and reactivity is crucial for its effective application in the synthesis of complex molecules, a task of paramount importance in drug discovery and development. This guide has provided a detailed overview of these core aspects, offering a valuable resource for researchers in the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. scispace.com [scispace.com]

- 4. Diisopropylamine - Wikipedia [en.wikipedia.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Genesis of a Synthetic Workhorse: The First Synthesis of Lithium Diisopropylamide

Lithium diisopropylamide (LDA) , a formidable tool in the arsenal (B13267) of synthetic organic chemists, was first prepared and reported in 1950 by Matthew Hamell and Robert Levine of the University of Pittsburgh. Their work, part of a broader investigation into condensations effected by alkali amides, aimed to develop sterically hindered, non-nucleophilic bases that could deprotonate esters at the α-position without concurrently attacking the electrophilic carbonyl group—a common side reaction with smaller, more nucleophilic bases. This pioneering research laid the groundwork for the widespread use of LDA as a premier reagent for the selective formation of kinetic enolates, a cornerstone of modern carbon-carbon bond-forming strategies.

Core Properties of this compound

This compound is a strong, sterically hindered, non-nucleophilic base. While it is a colorless solid in its pure form, it is almost exclusively generated and used as a solution in ethereal solvents like tetrahydrofuran (B95107) (THF) or in non-polar hydrocarbon solvents. Its utility is primarily dictated by its high basicity and significant steric bulk, which allows for the regioselective deprotonation of weakly acidic protons.

| Property | Value |

| Chemical Formula | C₆H₁₄LiN |

| Molecular Weight | 107.12 g/mol |

| Appearance | Colorless to pale yellow solid/solution |

| CAS Number | 4111-54-0 |

| pKa of Conjugate Acid | ~36 (in THF) |

| Solubility | Soluble in THF, diethyl ether, hydrocarbons |

| Density | approx. 0.79 g/cm³ (for solutions) |

Experimental Protocols

Original Synthesis by Hamell and Levine (1950)

The initial synthesis of this compound, along with other substituted lithium amides, was achieved by the reaction of an organolithium reagent with the corresponding amine. While the 1950 publication provides a general method, the now-ubiquitous use of n-butyllithium had not yet been fully established, and other methods for preparing organolithiums were more common. The fundamental principle of deprotonating the amine with a stronger base remains the same.

Modern Standard Protocol for In Situ Preparation of LDA

For most laboratory applications, LDA is prepared in situ immediately before use. This is due to the limited stability of its solutions, especially in THF at temperatures above 0 °C.

Materials:

-

Diisopropylamine (B44863) (freshly distilled from calcium hydride)

-

n-Butyllithium (solution in hexanes, titrated)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Dry glassware

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of an inert gas, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (1.05 equivalents) to the cold THF via syringe.

-

Slowly, dropwise, add a solution of n-butyllithium in hexanes (1.00 equivalent) to the stirred solution.

-

After the addition is complete, allow the solution to stir at -78 °C for 15-30 minutes. The resulting clear, pale yellow solution is now ready for use.

Key Concepts Visualized

The synthetic utility of LDA is best understood through its solution-state behavior and its role in controlling reaction regioselectivity.

Solution-State Structure of LDA

In solution, LDA does not typically exist as a simple monomer. Its aggregation state is highly dependent on the solvent, which in turn affects its reactivity.[1] In polar aprotic solvents like THF, LDA primarily exists as a solvated dimer.[1] In non-polar hydrocarbon solvents, a more complex equilibrium of higher-order oligomers (trimers, tetramers, etc.) is observed.[1]

Kinetic vs. Thermodynamic Enolate Formation

A classic application of LDA is the deprotonation of an unsymmetrical ketone to form a "kinetic" enolate. Due to its steric bulk, LDA preferentially removes the more accessible proton at the less substituted α-carbon. This reaction is typically run at low temperatures (-78 °C) to prevent equilibration to the more stable "thermodynamic" enolate, which is more substituted.

References

An In-depth Technical Guide to the Fundamental Principles of Lithium Diisopropylamide (LDA) Basicity and Nucleophilicity

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium diisopropylamide (LDA) is a preeminent reagent in modern organic synthesis, prized for its potent yet selective reactivity. As a strong, non-nucleophilic base, it has become an indispensable tool for the deprotonation of weakly acidic carbon acids to generate highly reactive carbanions, most notably enolates.[1][2] Its efficacy stems from a unique combination of high basicity and significant steric hindrance, which allows for precise control over reaction pathways, particularly in the regioselective formation of kinetic enolates.[3][4] This guide provides a comprehensive examination of the core principles governing LDA's chemical behavior, including its structure, aggregation state in solution, the dichotomy of its basicity versus its nucleophilicity, and its application in achieving kinetic versus thermodynamic control. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the foundational knowledge required for the effective application of this powerful synthetic tool.

Core Principles: Basicity vs. Nucleophilicity

The synthetic utility of LDA is fundamentally rooted in its high basicity and low nucleophilicity, a combination that is not universally characteristic of strong bases.

Basicity of LDA

LDA is a powerful Brønsted-Lowry base, meaning it readily abstracts protons from other molecules. Its strength is quantified by the pKa of its conjugate acid, diisopropylamine (B44863), which is approximately 36.[2][3][5] This exceptionally high pKa value signifies that diisopropylamine is a very weak acid, and consequently, its conjugate base, the diisopropylamide anion, is exceedingly strong.

This potent basicity enables LDA to deprotonate a wide array of carbon acids that are unreactive towards more common bases like hydroxides or alkoxides.[6] It is particularly effective for generating enolates from carbonyl compounds such as ketones, esters, and amides, which have α-proton pKa values typically in the range of 18-25.[1] The deprotonation with LDA is generally rapid, quantitative, and irreversible, ensuring a high concentration of the desired carbanionic intermediate.[7]

Nucleophilicity of LDA

While potent as a base, LDA is a notably poor nucleophile.[1][7] Nucleophilicity refers to the ability of a species to attack an electron-deficient (electrophilic) center, typically a carbon atom. The low nucleophilicity of LDA is a direct consequence of its structure. The nitrogen anion is sterically shielded by two bulky isopropyl groups, which physically impede its approach to an electrophilic center, such as a carbonyl carbon or the carbon of an alkyl halide.[1] This steric hindrance is the primary reason LDA can selectively deprotonate a ketone at the α-position without engaging in competitive nucleophilic addition to the carbonyl group—a common side reaction with smaller strong bases like alkyllithiums.[3][8]

However, it is important to note that under certain conditions, LDA can exhibit nucleophilic behavior. For instance, with sterically unhindered electrophiles like aldehydes, nucleophilic addition can sometimes compete with deprotonation.[4][9]

Structure and the Role of Aggregation

In solution, LDA does not exist as a simple monomeric salt. Like many organolithium reagents, it forms aggregates, and the nature of these aggregates is highly dependent on the solvent and temperature, profoundly influencing the reagent's reactivity and reaction kinetics.[3][10]

-

In Tetrahydrofuran (THF): In THF, a common solvent for LDA reactions, the dominant species is a disolvated dimer, [LDA·2THF]₂.[3][11]

-

In Nonpolar Solvents: In nonpolar solvents such as toluene (B28343) or hexane, LDA exists in a temperature-dependent equilibrium of various oligomeric structures, including trimers and tetramers at room temperature.[3][12]

The active species responsible for deprotonation is often considered the monomer, which exists in equilibrium with the more stable dimeric and oligomeric forms.[13] The deaggregation of the dimer to the reactive monomer can be the rate-limiting step in some reactions, leading to complex kinetic profiles.[13][14] This aggregation behavior underscores the critical importance of consistent reaction conditions (solvent, temperature, concentration) to ensure reproducible outcomes.

Data Presentation: Quantitative Properties of LDA and Related Bases

The selection of a base for a specific deprotonation reaction is guided by the pKa of the substrate and the desired selectivity. The following table summarizes key quantitative data for LDA and other common non-nucleophilic bases.

| Compound | Abbreviation | pKa of Conjugate Acid | Key Characteristics |

| This compound | LDA | ~36[3][5] | Strong, sterically hindered base; favors kinetic enolates. |

| Lithium Hexamethyldisilazide | LiHMDS | ~30[15] | Weaker than LDA; useful for more sensitive substrates. |

| Lithium 2,2,6,6-Tetramethylpiperidide | LiTMP | ~37[15] | More sterically hindered and kinetically faster than LDA. |

| Sodium Hydride | NaH | >45[6] | Heterogeneous reactions; often favors thermodynamic enolates. |

| Potassium tert-Butoxide | KtBuO | ~19 | Strong, hindered base; can favor thermodynamic products at equilibrium. |

Mandatory Visualization: Diagrams of Key Processes

Synthesis of this compound

The workflow for the in situ preparation of LDA is a fundamental procedure in synthetic chemistry.

Caption: Workflow for the in situ synthesis of LDA.

Kinetic vs. Thermodynamic Enolate Formation

LDA's steric bulk is pivotal for the selective formation of the kinetic enolate from an unsymmetrical ketone.

Caption: Control pathways for enolate formation.

General Reaction Pathway: Enolate Alkylation

The enolate generated by LDA serves as a potent nucleophile for carbon-carbon bond formation.

Caption: General mechanism for LDA-mediated alkylation.

Experimental Protocols

Precise and careful execution of experimental procedures is paramount when working with highly reactive reagents like LDA. All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Protocol 1: In Situ Preparation of LDA Solution (1.0 M in THF)

Materials:

-

Diisopropylamine (distilled from CaH₂)

-

n-Butyllithium (solution in hexanes, titrated)

-

Anhydrous Tetrahydrofuran (THF)

-

Two-neck round-bottom flask, magnetic stirrer, syringes, needles, argon/nitrogen line

Procedure:

-

Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.

-

To the flask, add anhydrous THF (e.g., 40 mL for a 50 mmol scale reaction).

-

Cool the flask to 0°C in an ice-water bath.

-

Slowly add diisopropylamine (1.2 equivalents relative to n-BuLi; e.g., 7.7 mL, 55 mmol) via syringe.

-

While maintaining the temperature at 0°C, add a solution of n-butyllithium in hexanes (1.0 equivalent; e.g., 20 mL of 2.5 M solution, 50 mmol) dropwise via syringe over 10-15 minutes. A color change to pale yellow and slight bubbling (butane evolution) may be observed.

-

After the addition is complete, stir the solution for an additional 30 minutes at 0°C.

-

The resulting solution of LDA is typically used immediately. For reactions requiring lower temperatures, the solution can be cooled to -78°C (dry ice/acetone bath).[2][3][16]

Protocol 2: Kinetic Alkylation of 2-Methylcyclohexanone (B44802)

Materials:

-

Freshly prepared LDA solution (from Protocol 6.1)

-

2-Methylcyclohexanone (distilled)

-

Iodomethane (B122720) (CH₃I)

-

Anhydrous THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

In a separate flame-dried flask under inert atmosphere, prepare a solution of 2-methylcyclohexanone (1.0 equivalent; e.g., 1.12 g, 10 mmol) in anhydrous THF (20 mL).

-

Cool the freshly prepared LDA solution (1.1 equivalents; e.g., 11 mL of 1.0 M solution, 11 mmol) to -78°C.

-

Add the solution of 2-methylcyclohexanone dropwise to the cold LDA solution via cannula or syringe over 15 minutes.[16]

-

Stir the resulting mixture at -78°C for 1 hour to ensure complete formation of the kinetic lithium enolate.

-

Add iodomethane (1.2 equivalents; e.g., 0.75 mL, 12 mmol) dropwise to the enolate solution at -78°C.

-

Allow the reaction mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).

-

Transfer the mixture to a separatory funnel, extract with diethyl ether (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography. The major product will be 2,6-dimethylcyclohexanone.

Applications in Research and Drug Development

The ability to form specific enolates regioselectively makes LDA a cornerstone of C-C bond formation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its applications are extensive:

-

Asymmetric Synthesis: Chiral auxiliaries can be combined with LDA-mediated enolate formation to achieve high stereocontrol in the synthesis of chiral drug candidates.[1]

-

Total Synthesis: In the multi-step synthesis of natural products and complex APIs, LDA is frequently the reagent of choice for introducing key fragments via alkylation, acylation, or aldol-type reactions.[11]

-

Fragment-Based Drug Discovery: The reliable and predictable nature of LDA reactions facilitates the construction of molecular libraries by coupling various electrophilic fragments to a common core structure via its enolate.

While some AI applications in drug discovery also use the acronym "LDA" for "Linear Discriminant Analysis," this is a statistical method and should not be confused with the chemical reagent this compound.[17][18][19]

Conclusion

This compound's unique profile as a strong, sterically hindered, non-nucleophilic base establishes it as a powerful and versatile reagent in organic chemistry. Its ability to effect clean and efficient deprotonation of weak carbon acids, coupled with its exquisite control over regioselectivity in enolate formation, has secured its role as a critical tool for synthetic chemists. For professionals in drug discovery and development, a thorough understanding of LDA's fundamental principles—its basicity, steric profile, aggregation phenomena, and the conditions for kinetic control—is essential for the rational design and successful execution of synthetic routes to complex, biologically active molecules.

References

- 1. fiveable.me [fiveable.me]

- 2. Lithium_diisopropylamide [chemeurope.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ch21: Which bases? [chem.ucalgary.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 11. grokipedia.com [grokipedia.com]

- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 13. Computational Studies of this compound Deaggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,4-Addition of this compound to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. How To [chem.rochester.edu]

- 17. Artificial intelligence in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A method combining LDA and neural networks for antitumor drug efficacy prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]

Lithium Diisopropylamide (LDA): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lithium diisopropylamide (LDA) is a formidable, non-nucleophilic strong base with the chemical formula LiN(CH(CH₃)₂)₂.[1][2] Its potent and sterically hindered nature has made it an indispensable tool in organic synthesis, particularly for the regioselective deprotonation of carbon acids to generate "kinetic" enolates.[1][3] This guide provides an in-depth overview of the core physical and chemical properties of LDA, detailed experimental protocols, and a discussion of its structural behavior in solution, tailored for professionals in research and drug development.

Core Physical and Chemical Properties

LDA is a colorless to pale yellow solid, but it is almost exclusively prepared and used as a solution in ethereal or hydrocarbon solvents.[1][3] Solid LDA is pyrophoric, meaning it can ignite spontaneously on contact with air, though its solutions are generally not.[1][4]

Physical Properties

The physical characteristics of LDA are summarized in the table below. It is important to note that many properties, such as density, are typically reported for its solutions, as the pure solid is rarely isolated.

| Property | Value | Notes |

| Molecular Formula | C₆H₁₄LiN[5][6] | |

| Molecular Weight | 107.12 g/mol [3] | |

| Appearance | White pyrophoric powder (solid)[2]. Dark yellow to orange or dark red-brown solution[2][7]. | Commercially available and typically used in solution form. |

| Density | ~0.812 g/mL (2.0 M solution in THF/heptane/ethylbenzene) | Varies significantly with solvent and concentration. |

| pKa of Conjugate Acid | ~36 (for Diisopropylamine (B44863) in THF)[1][3][5] | This high pKa value is indicative of LDA's powerful basicity. |

| Solubility | Soluble in non-polar organic solvents like THF, ether, and hydrocarbons.[1][5][8] | Reacts violently with water and other protic solvents.[3] |

Chemical and Structural Properties

Basicity and Nucleophilicity LDA is renowned as a strong, sterically hindered, non-nucleophilic base.[4][9] The bulky isopropyl groups surrounding the nitrogen atom prevent it from acting as a nucleophile and attacking electrophilic centers like carbonyl carbons.[4][10] Instead, its primary role is to abstract protons, even from very weak carbon acids.[1][10]

Aggregation in Solution The structure of LDA in solution is highly dependent on the solvent system. This aggregation state is critical as it directly influences the reagent's reactivity and the kinetics of the reactions it mediates.[1][11]

-

In Polar Aprotic Solvents (e.g., THF): In tetrahydrofuran (B95107) (THF), LDA predominantly exists as a solvated dimer.[1][5] This dimeric form is often in equilibrium with a less abundant, more reactive monomeric species.[3][12]

-

In Nonpolar Solvents (e.g., Toluene, Hexane): In hydrocarbon solvents, LDA forms a temperature-dependent equilibrium of various oligomers, with trimers and tetramers being common at room temperature.[1][4]

Stability LDA solutions are thermally sensitive. In THF, LDA can undergo decomposition, particularly at temperatures above 0°C.[8][13] Commercially available solutions often contain hydrocarbon co-solvents to improve stability.[2][13] For instance, a 25% solution in pure THF at room temperature can lose about 1% of its activity daily.[13] Stability is enhanced at lower temperatures, and solutions with a THF to LDA molar ratio of 1:1 or less show improved thermal stability.[14][15]

Key Chemical Applications

Kinetic vs. Thermodynamic Enolate Formation

One of the most significant applications of LDA is in the formation of specific enolates from unsymmetrical ketones. Due to its steric bulk and irreversible deprotonation at low temperatures (e.g., -78 °C), LDA selectively removes a proton from the less sterically hindered α-carbon.[1][5] This process is under kinetic control and yields the "kinetic enolate." In contrast, weaker, less hindered bases (like alkoxides) can establish an equilibrium, leading to the formation of the more substituted, thermodynamically stable "thermodynamic enolate".[5]

Caption: Logical workflow for kinetic vs. thermodynamic enolate formation.

Experimental Protocols

Handling LDA requires stringent anhydrous and anaerobic conditions due to its reactivity with moisture and air.[8] All glassware should be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen).

Protocol for in situ Preparation of LDA (1.1 mmol scale)

LDA is commonly prepared immediately before use (in situ) from diisopropylamine and n-butyllithium.[1][16]

Materials:

-

Diisopropylamine (distilled from CaH₂)

-

n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry, argon-flushed reaction vessel with a magnetic stir bar

-

Syringes and needles

Procedure:

-

To a dry reaction flask under an argon atmosphere, add anhydrous THF (3 mL).[16]

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (0.17 mL, 1.2 mmol) to the cold THF via syringe.[16]

-

Slowly add a 1.6 M solution of n-BuLi in hexanes (0.69 mL, 1.1 mmol) dropwise to the stirred solution at -78 °C.[16]

-

After the addition is complete, stir the resulting colorless to pale yellow solution for 15-30 minutes at -78 °C before use.[16] The formation of LDA is nearly instantaneous.[16]

Caption: Synthesis of this compound (LDA).

Protocol for Titration of LDA Solutions

The accurate concentration of organolithium reagents like LDA is crucial for stoichiometry in reactions. Titration is essential, especially for commercial solutions or after prolonged storage. A common method uses a known amount of a dry indicator, such as N-benzylbenzamide, which is deprotonated by LDA to produce a distinct color change at the endpoint.

Materials:

-

N-benzylbenzamide (dried under vacuum)

-

Anhydrous THF

-

LDA solution to be titrated

-

Dry, argon-flushed flask with a stir bar

-

Accurate gas-tight syringe for dispensing LDA

Procedure:

-

Accurately weigh ~100 mg of N-benzylbenzamide into a dry flask under an argon atmosphere.

-

Add 5 mL of anhydrous THF and stir to dissolve the solid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the LDA solution dropwise from a syringe while stirring vigorously.

-

The endpoint is reached when the solution develops a persistent pale yellow to orange color, indicating that all the N-benzylbenzamide has been consumed and a slight excess of LDA is present.

-

Record the volume of LDA solution added.

-

Calculate the molarity using the formula: Molarity (M) = (moles of indicator) / (Volume of LDA in L)

Structural Schematics

LDA Aggregation in THF

In THF, LDA primarily exists as a disolvated dimer, which is in equilibrium with the catalytically active monomeric species. The reaction kinetics are often dependent on this equilibrium.[3][11]

Caption: LDA monomer-dimer equilibrium in THF solution.

Safety and Handling

This compound is a hazardous material that requires careful handling in a controlled laboratory environment.[17]

-

Pyrophoric Nature: Solid LDA and some concentrated solutions can ignite spontaneously upon exposure to air.[1][2][3] Always handle under an inert atmosphere.[8][18]

-

Reactivity with Water: LDA reacts violently with water and other protic solvents, releasing flammable gases.[3] Ensure all solvents and reagents are rigorously dried before use.

-

Corrosivity: It is highly corrosive and can cause severe chemical burns to the skin and eyes.[17][19] Inhalation may cause irritation to the respiratory system.[17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves are often used but check for compatibility and breakthrough times).[17][18] Work should be conducted in a well-ventilated chemical fume hood.

-

Quenching and Disposal: Unused LDA and reaction mixtures must be quenched carefully. A common procedure involves slow addition to a cooled (0 °C) and stirred solution of a proton source, such as isopropanol (B130326) in an inert solvent like hexane, before final quenching with water. All waste should be disposed of according to institutional guidelines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 4111-54-0 [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. scispace.com [scispace.com]

- 5. Lithium_diisopropylamide [chemeurope.com]

- 6. This compound | C6H14LiN | CID 2724682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 268831000 [thermofisher.com]

- 8. guidechem.com [guidechem.com]

- 9. Presentation on LDA (LITHIUM DI ISOPROPYL AMINE | PPTX [slideshare.net]

- 10. youtube.com [youtube.com]

- 11. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 12. Structure and Reactivity of this compound in the Presence of N,N,N',N'-Tetramethylethylenediamine | Semantic Scholar [semanticscholar.org]

- 13. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. WO1986003744A1 - Stable this compound and method of preparation - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. How To [chem.rochester.edu]

- 17. westliberty.edu [westliberty.edu]

- 18. This compound - Safety Data Sheet [chemicalbook.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the pKa of Lithium Diisopropylamide

For Researchers, Scientists, and Drug Development Professionals

Lithium diisopropylamide (LDA) is a formidable tool in modern organic synthesis, prized for its potent, sterically hindered, and non-nucleophilic basicity.[1][2] A deep understanding of its acid-base properties, quantified by its pKa value, is paramount for its effective and predictable application in complex molecular syntheses, particularly within drug development. This guide provides a detailed examination of the pKa of LDA, the factors that influence its basicity, and the experimental methodologies used for its determination.

Quantitative Data on the Acidity of LDA's Conjugate Acid

The basicity of LDA is defined by the acidity of its conjugate acid, diisopropylamine (B44863). Due to the extreme basicity of the diisopropylamide anion, this pKa value cannot be measured in aqueous solutions and is instead determined in non-polar, aprotic solvents.[3][4] The distinction between the pKa of diisopropylamine (acting as an acid) and the diisopropylammonium ion (the conjugate acid of diisopropylamine base) is critical for clarity.

| Compound | pKa Value | Solvent | Comments |

| Diisopropylamine (H-LDA) | ~36[1][5] | Tetrahydrofuran (B95107) (THF) | This value for the conjugate acid of LDA dictates its powerful basicity, enabling the deprotonation of very weak carbon acids.[1] |

| Diisopropylamine (H-LDA) | 35.7[6] | Tetrahydrofuran (THF) | A specific, experimentally referenced value highlighting its status as a "superbase". |

| Diisopropylammonium Ion | 11.05 - 11.07[7][8][9] | Water (Aqueous) | The pKa of the protonated amine; this value is not relevant to LDA's function as a strong deprotonating agent but describes the acidity of the ammonium (B1175870) salt. |

Core Concepts Influencing LDA Basicity

The effective basicity and reactivity of LDA in a reaction environment are not governed by the pKa value alone. They are significantly influenced by its aggregation state and the coordinating properties of the solvent.

-

Aggregation State: In solution, LDA is not a simple salt but exists as highly polar aggregates.[1] In tetrahydrofuran (THF), its structure is predominantly that of a solvated dimer.[1][10] In nonpolar solvents like toluene, it forms a temperature-dependent equilibrium of trimers, tetramers, and higher oligomers.[1] Since the reactive species is often the monomer, this aggregation state profoundly impacts reaction kinetics.[10]

-

Solvent Effects: The solvent plays a crucial role in the structure and reactivity of LDA. Ethereal solvents like THF coordinate to the lithium ion, stabilizing the aggregates.[1][10] This solvation influences the dimer-monomer equilibrium, which in turn affects the availability of the active base.[5][11] While LDA is commercially available in solvents like THF, it is often prepared in situ for greater control and reactivity.[1][5]

Experimental Protocol: pKa Determination via Equilibrium Acidity

Direct potentiometric titration to determine the pKa of a very weak acid like diisopropylamine is impractical due to the "leveling effect" of common solvents.[3] Therefore, its pKa is determined indirectly by measuring its equilibrium position against a series of indicator acids with known pKa values in an appropriate aprotic solvent.

Principle: The method relies on establishing an equilibrium between LDA and a suitable indicator acid (In-H). By measuring the concentrations of the species at equilibrium, the equilibrium constant (Keq) can be calculated. This, combined with the known pKa of the indicator, allows for the determination of the pKa of diisopropylamine.

Equation: pKa(i-Pr₂NH) = pKa(In-H) + log(Keq)

Detailed Methodology:

-

Preparation of Reagents:

-

LDA is typically prepared in situ by reacting anhydrous diisopropylamine with n-butyllithium in a cooled (0 to -78 °C) solution of anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).[1][5]

-

A series of indicator acids with known pKa values bracketing the expected pKa of diisopropylamine (~36) are prepared as stock solutions in the same anhydrous solvent.

-

-

Equilibrium Establishment:

-

A known concentration of the freshly prepared LDA solution is added to a solution containing a known concentration of the chosen indicator acid (In-H) in an inert, sealed vessel.

-

The reaction i-Pr₂N⁻Li⁺ + In-H ⇌ i-Pr₂NH + In⁻Li⁺ is allowed to reach equilibrium at a constant, controlled temperature.

-

-

Concentration Measurement:

-

The equilibrium concentrations of the indicator acid ([In-H]) and its conjugate base ([In⁻]) are measured. UV-visible spectrophotometry is a common technique for this, as many indicator acids and their conjugate bases have distinct and strong chromophores.

-

Alternatively, ¹H NMR spectroscopy can be used to determine the ratio of the species at equilibrium.[3]

-

-

Calculation and Validation:

-

The equilibrium constant (Keq) is calculated using the measured concentrations.

-

The pKa of diisopropylamine is then calculated using the equation above.

-

The experiment is repeated with several different indicator acids to ensure consistency and accuracy of the determined pKa value.

-

Relevance in Drug Development and Synthesis

An accurate understanding of LDA's pKa and its associated reactivity is critical in pharmaceutical development. Its high basicity allows for the deprotonation of weakly acidic C-H bonds, which is a key step in forming carbon-carbon bonds.[2][6]

-

Kinetic vs. Thermodynamic Control: The combination of LDA's strong basicity (high pKa) and steric bulk allows for the rapid, irreversible deprotonation at the less-hindered position of a ketone or ester, leading to the formation of the "kinetic" enolate.[1][12] This regioselectivity is fundamental in constructing complex molecular architectures found in many active pharmaceutical ingredients.

-

Predictable Reactivity: Knowledge of the factors influencing LDA's effective basicity—solvent, temperature, and aggregation—enables chemists to control reactions, minimize side products, and improve yields, which are critical considerations in scaling up syntheses for drug manufacturing.[10][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. wyzant.com [wyzant.com]

- 5. Lithium_diisopropylamide [chemeurope.com]

- 6. Common Reagent: this compound-Guangzhou Lingo Scientific Co., Ltd. [lingochem.com]

- 7. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 108-18-9 CAS MSDS (Diisopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Diisopropylamine CAS#: 108-18-9 [m.chemicalbook.com]

- 10. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 11. This compound mono(tetrahydrofuran) | 123333-84-6 | Benchchem [benchchem.com]

- 12. grokipedia.com [grokipedia.com]

- 13. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Aggregation State of Lithium Diisopropylamide (LDA) in Solution: A Technical Guide for Researchers

Introduction

Lithium diisopropylamide (LDA) is a preeminent non-nucleophilic strong base in the arsenal (B13267) of synthetic organic chemistry.[1][2][3] Its utility in generating carbanions, particularly lithium enolates, under kinetic control is foundational to countless C-C bond-forming reactions.[4] However, the reactivity, selectivity, and kinetics of LDA-mediated reactions are profoundly dictated by its state in solution.[4][5] LDA is not a simple monomeric salt but exists as a dynamic equilibrium of aggregates, primarily dimers and higher-order oligomers.[1] The nature and composition of these aggregates are exquisitely sensitive to the solvent environment, temperature, and the presence of other coordinating species.

This technical guide provides an in-depth examination of the aggregation state of LDA across various solvent systems. It details the experimental methodologies used to characterize these structures and presents the quantitative data that underpins our current understanding. For researchers, scientists, and drug development professionals, a command of these principles is crucial for reaction optimization, mechanistic elucidation, and the rational design of synthetic routes.

The Dynamic Nature of LDA Aggregation

Like most organolithium reagents, LDA is highly polar and self-associates in solution to form aggregates.[1] This aggregation is a temperature-dependent equilibrium involving various oligomeric species.[1] The primary factors governing this equilibrium include:

-

Solvent Coordinating Ability: Lewis basic solvents coordinate to the lithium centers, stabilizing the aggregates. The strength of this coordination influences the size and structure of the dominant species. Ethereal solvents like tetrahydrofuran (B95107) (THF) typically favor smaller aggregates, while non-coordinating hydrocarbon solvents lead to the formation of larger oligomers.[1]

-

Temperature: In nonpolar solvents, lower temperatures shift the equilibrium towards higher-order aggregates, such as pentamers and above.[1]

-

Presence of Additives and Substrates: Other lithium salts (e.g., LiCl) or the lithium enolate products formed during a reaction can co-aggregate with LDA to form mixed aggregates.[6][7] These mixed species often exhibit different reactivity and stability compared to the LDA homo-aggregates, leading to complex kinetic phenomena like autocatalysis or inhibition.[6][7][8]

The following diagram illustrates the general equilibrium of LDA in solution, which is heavily influenced by the solvent's nature.

Caption: Figure 1: General equilibrium of LDA aggregates in non-coordinating versus coordinating solvents.

Aggregation States in Key Solvent Systems

The choice of solvent is the most critical variable determining the solution structure of LDA. Extensive studies, primarily using NMR spectroscopy and X-ray crystallography, have provided a detailed picture of LDA's behavior in different media.

Ethereal Solvents (THF, Diethyl Ether)

In tetrahydrofuran (THF), the most commonly employed solvent for LDA chemistry, the predominant species in solution is a disolvated dimer, often denoted as [LDA·THF]₂.[1][4][9] This structure has been confirmed by numerous NMR studies and has been isolated and characterized by single-crystal X-ray diffraction.[10][11] While the dimer is the thermodynamic ground state, kinetic studies frequently show that the reactive species is a disolvated monomer, formed through a rate-limiting deaggregation of the dimer.[8][9]

Non-Coordinating Hydrocarbon Solvents (Toluene, Hexane)

In the absence of coordinating solvent molecules, LDA forms a complex, temperature-dependent equilibrium of higher-order oligomers.[1] At ambient temperatures in solvents like toluene, trimers and tetramers are considered the most probable structures.[1] As the temperature is lowered, the equilibrium shifts towards pentameric and even larger aggregates.[1] NMR studies in hexane (B92381) have provided evidence for an equilibrium mixture of at least three distinct cyclic oligomers.[12]

Strongly Coordinating Aprotic Solvents (HMPA, DMPU)

Additives such as hexamethylphosphoramide (B148902) (HMPA) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidone (DMPU) are potent Lewis bases that can significantly alter the aggregation state. These strong ligands can quantitatively displace THF from the solvated dimer without necessarily causing deaggregation.[9][13] However, the reaction mechanisms in these solvent systems are complex. For instance, in HMPA/THF mixtures, reactions can proceed through both monosolvated monomer and tetrasolvated dimer pathways, while in DMPU/THF, mono- and disolvated monomers are implicated.[9]

Quantitative Data Summary

The following table summarizes the aggregation behavior of LDA in various solvent systems based on experimental evidence.

| Solvent System | Dominant Aggregation State | Degree of Solvation (per Li) | Key Experimental Findings & Methods |

| THF | Dimer | 1 THF molecule | Predominantly a disolvated dimer ([LDA·THF]₂). Confirmed by low-temp ¹⁵N and ⁶Li NMR.[10][13] The reactive species is often a monomer.[9] X-ray crystal structure obtained.[10] |

| Toluene / Hexane | Higher Oligomers | Unsolvated | Temperature-dependent equilibrium of trimers, tetramers, and larger cyclic oligomers.[1][12] Characterized by ⁶Li and ¹⁵N NMR spectroscopy.[12] |

| t-BuOMe | Dimer | 0.5 t-BuOMe molecule | A weakly coordinating solvent where reactions often proceed via a monosolvated dimer.[9] Studied using reaction kinetics (in situ IR).[9] |

| HMPA / THF | Dimer & Monomer | Varies (HMPA displaces THF) | HMPA forms a tetrasolvated dimer without deaggregation.[9][13] Both monomer and dimer-based reaction pathways are observed.[9] Studied by NMR and kinetics. |

| DMPU / THF | Dimer & Monomer | Varies (DMPU displaces THF) | DMPU displaces THF to form solvated dimers.[9] Reactions proceed via mono- and disolvated monomers.[9] Characterized by NMR and kinetics. |

Experimental Protocols for Characterization

Elucidating the solution structures of LDA requires specialized techniques capable of probing species under air- and moisture-sensitive conditions, often at very low temperatures.

Multinuclear NMR Spectroscopy

-

Principle: Nuclear Magnetic Resonance (NMR) is the most powerful tool for studying LDA in solution. By using isotopically enriched [⁶Li,¹⁵N]LDA, one can observe the number of lithium atoms in an aggregate (via ⁶Li NMR) and the number of lithium atoms bonded to a specific nitrogen (via ¹⁵N-¹Li coupling). A disolvated dimer typically appears as a singlet in both ⁶Li and ¹⁵N NMR, while a monomer would show characteristic splitting patterns if coupled. Diffusion-Ordered Spectroscopy (DOSY) can also differentiate species based on their size.[3]

-

General Protocol for Low-Temperature NMR:

-

Sample Preparation: All manipulations must be performed under an inert atmosphere (e.g., in a glovebox). Prepare a stock solution of freshly recrystallized [⁶Li,¹⁵N]LDA in the desired deuterated solvent. The amide is typically generated in situ from ¹⁵N-diisopropylamine and ⁶Li-butyllithium.

-

Sealing: Transfer the solution to a flame-dried NMR tube fitted with a J. Young valve or flame-seal the tube under vacuum to ensure an inert atmosphere.

-

Data Acquisition: Cool the NMR probe to the desired temperature (e.g., -100 °C). Acquire ⁶Li and ¹⁵N spectra. Chemical shifts are referenced to an external standard (e.g., 0.3 M ⁶LiCl in methanol (B129727) for ⁶Li).[13]

-

Analysis: Analyze chemical shifts, signal multiplicities, and integrations to assign structures. For example, the observation of a single resonance for the two lithium atoms in the dimer indicates a symmetric structure.

-

X-ray Crystallography

-

Principle: This technique provides an unambiguous determination of the structure of LDA in the solid state, offering a precise snapshot of bond lengths, angles, and solvation.

-

General Protocol for Crystal Structure Determination:

-

Crystallization: Prepare a concentrated solution of LDA in the solvent of interest (e.g., THF). Slowly cool the solution in a freezer (-25 to -30 °C) overnight to obtain large, colorless crystals.[10]

-

Crystal Mounting: Under a stream of cold, dry nitrogen or in a glovebox, select a suitable single crystal and mount it on a goniometer.

-

Data Collection: Maintain the crystal at a low temperature (e.g., -100 °C) throughout data collection to prevent solvent loss and thermal motion.[10] Collect diffraction data using a suitable X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the final atomic coordinates and structural parameters.

-

Reaction Kinetics via In Situ IR Spectroscopy

-

Principle: By monitoring the rate of an LDA-mediated reaction as a function of reagent concentrations, one can deduce the stoichiometry of the rate-limiting transition state. A reaction order of 0.5 with respect to the total LDA concentration is a classic indicator of a mechanism involving a reactive monomer in fast equilibrium with a dominant dimer.[14]

-

General Protocol for Kinetic Analysis:

-

Setup: Use an in situ IR spectrometer fitted with a probe that can be inserted directly into the reaction vessel under inert conditions.

-

Reaction Conditions: Establish pseudo-first-order conditions by using a large excess of LDA relative to the substrate (e.g., an ester or ketone).[9] The reaction is typically performed at low temperatures (e.g., -78 °C).

-

Monitoring: Monitor the reaction by following the disappearance of a characteristic IR absorbance band of the substrate (e.g., the C=O stretch at ~1715 cm⁻¹) over time.[7]

-

Data Analysis: Plot the observed rate constant (k_obsd) against the concentration of LDA and the solvent. The slope of these plots reveals the reaction order with respect to each component, providing insight into the composition of the reactive species.

-

The following diagram outlines a typical workflow for using kinetics to determine the nature of the reactive LDA species.

Caption: Figure 2: Experimental workflow for determining the reactive LDA species using kinetic analysis.

The Critical Role of Mixed Aggregation

In synthetic applications, LDA is rarely present in solution alone. The formation of lithium enolate products introduces new lithium species that can co-aggregate with unreacted LDA. These LDA-enolate mixed aggregates are a crucial feature of many reaction systems.[6][13]

-

Influence on Reactivity: The formation of these mixed aggregates depletes the concentration of the LDA homo-dimer, which can alter the reaction pathway. Furthermore, the mixed aggregates themselves can be reactive, sometimes more and sometimes less so than the parent LDA dimer, leading to complex non-linear kinetic behavior.[7][8]

-

Solvent Dependence: The propensity to form mixed aggregates and their subsequent reactivity are, like all aspects of LDA chemistry, highly dependent on the solvent.[6][13] For example, strongly coordinating solvents might retard or promote mixed aggregation depending on the specific lithium salt involved.[13]

-

Catalysis by Additives: Trace amounts of lithium chloride (LiCl), often present as an impurity from the synthesis of n-butyllithium, can form mixed LDA-LiCl aggregates.[7] These species can be highly catalytic, dramatically accelerating reactions even at less than 1 mol % concentration, by facilitating the deaggregation of the LDA dimer.[7][8]

This pathway highlights the complexity introduced by reaction products and additives.

Caption: Figure 3: Logical pathway showing how products and additives form mixed aggregates with LDA.

Conclusion and Implications for Synthesis

The solution structure of this compound is not static but represents a complex and dynamic equilibrium between multiple aggregated and solvated species. The dominant form of LDA—be it a solvated dimer in THF or a higher oligomer in toluene—is a direct consequence of the solvent environment.

For the practicing chemist, this has profound implications:

-

Reaction Rates: Many LDA reactions are limited by the rate of deaggregation from a stable dimer to a reactive monomer. Understanding this allows for the rational modulation of reaction speed through changes in solvent, temperature, or the use of catalytic additives like LiCl.[7][8]

-

Selectivity: The specific aggregate involved in the deprotonation step can influence the stereochemical or regiochemical outcome of a reaction.

-

Reproducibility: The sensitivity of the aggregation equilibrium to trace impurities (like LiCl) or slight changes in solvent composition can lead to variability in reaction outcomes. A thorough understanding of these effects is key to developing robust and reproducible synthetic protocols.

Ultimately, viewing LDA not as a simple reagent but as a collection of interconverting species, each with its own potential reactivity, is essential for mastering its application in modern organic synthesis.[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. proprep.com [proprep.com]

- 3. scispace.com [scispace.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound: solution kinetics and implications for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,4-Addition of this compound to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

Theoretical Calculations of LDA Reaction Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium diisopropylamide (LDA) is a non-nucleophilic strong base of paramount importance in organic synthesis, particularly for the deprotonation of carbon acids to form carbanions and for the generation of enolates.[1][2] The intricate mechanisms of LDA-mediated reactions, which are highly sensitive to solvent, temperature, and aggregation state, have been a subject of extensive research.[3][4] Understanding these mechanisms at a molecular level is crucial for controlling reaction outcomes, optimizing yields, and designing novel synthetic routes.

This technical guide provides a comprehensive overview of the theoretical methods used to elucidate LDA reaction mechanisms, supported by experimental protocols for validation. It is intended for researchers and professionals seeking a deeper understanding of the computational and experimental tools available to study these complex reactions.

The Nature of LDA in Solution: Aggregation and Solvation

In ethereal solvents like tetrahydrofuran (B95107) (THF), LDA predominantly exists as a disolvated dimer.[4] However, the reactive species is often the monomer, and the deaggregation of the dimer can be the rate-limiting step in many reactions.[5] The equilibrium between these aggregates is highly dependent on the solvent and temperature. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of LDA deaggregation, revealing a complex interplay of solvation and conformational changes.[6]

Computational Methodologies for Studying LDA Reaction Mechanisms

The theoretical investigation of LDA reaction mechanisms heavily relies on quantum chemical calculations to determine the structures of reactants, intermediates, transition states, and products, as well as their relative energies.

Density Functional Theory (DFT)

DFT is the most widely used method for studying LDA reactions due to its favorable balance of accuracy and computational cost.

-

Functionals : A variety of density functionals have been employed. The B3LYP hybrid functional is a popular choice, often providing a good description of the geometries and relative energies of organolithium species.[7] For more accurate energy calculations, especially for activation barriers, functionals from the Minnesota family, such as M06-2X, are often recommended as they better account for dispersion interactions.[8]

-

Basis Sets : Pople-style basis sets, such as 6-31G(d) or 6-31+G(d,p), are commonly used for geometry optimizations and frequency calculations.[6] For more accurate single-point energy calculations, larger basis sets like 6-311+G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) are often employed.

-

Solvent Effects : Given the profound influence of the solvent on LDA chemistry, including solvation in theoretical models is critical. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are frequently used to approximate the bulk solvent effects. For a more accurate description, particularly for the first solvation shell, an explicit solvent model where a few solvent molecules are included in the quantum mechanical calculation is often necessary.

Transition State Searching

Identifying the transition state (TS) is paramount for understanding the reaction mechanism and calculating the activation energy. Several algorithms are employed for this purpose:

-

Synchronous Transit-Guided Quasi-Newton (STQN) Methods (QST2 and QST3) : These methods are implemented in software packages like Gaussian and are effective for locating a TS when the reactant and product structures are known. QST2 requires the input of the reactant and product geometries, while QST3 also includes an initial guess for the TS structure.[3]

-

Nudged Elastic Band (NEB) Method : The NEB method is a powerful tool for finding the minimum energy path (MEP) between reactants and products. It involves optimizing a chain of "images" of the system along the reaction pathway. This method is particularly useful for complex reactions where the TS structure is not easily guessed.[9]

Key LDA-Mediated Reaction Mechanisms

Enolate Formation: Kinetic vs. Thermodynamic Control

One of the most common applications of LDA is the formation of enolates from carbonyl compounds. For unsymmetrical ketones, LDA's steric bulk favors the deprotonation at the less hindered α-carbon, leading to the formation of the kinetic enolate. This is typically achieved at low temperatures (e.g., -78 °C) to prevent equilibration to the more stable thermodynamic enolate.[1][2] Computational studies have successfully modeled the transition states for both pathways, providing a quantitative understanding of the origins of this selectivity.

Below is a generalized workflow for the computational investigation of kinetic versus thermodynamic enolate formation.

Workflow for computational analysis of kinetic vs. thermodynamic enolate formation.

Aldol (B89426) Reactions

Directed aldol reactions are a powerful tool for carbon-carbon bond formation, where LDA is used to pre-form the enolate of one carbonyl compound before the addition of a second carbonyl electrophile.[3][10] Theoretical calculations can elucidate the stereoselectivity of these reactions by modeling the different possible transition state structures (e.g., Zimmerman-Traxler model) leading to syn- or anti-products.

Reactions with Epoxides

LDA can act as a base to promote the ring-opening of epoxides, leading to the formation of allylic alcohols. The mechanism involves the deprotonation of a carbon adjacent to the epoxide ring, followed by an intramolecular rearrangement.[6][11] Computational studies can map out the potential energy surface for this process, identifying the key transition state and intermediates.

Quantitative Data from Theoretical Calculations

The following tables summarize representative calculated activation and reaction energies for various LDA-mediated reactions from the literature. These values are typically reported as Gibbs free energies (ΔG) or electronic energies (ΔE) in kcal/mol.

Table 1: Calculated Activation Energies (ΔG‡) for LDA-Mediated Reactions

| Reaction | Substrate | Solvent | Computational Method | ΔG‡ (kcal/mol) | Reference |

| Dimer Deaggregation (to solvated monomers) | (LDA-THF)2 | THF | B3LYP/6-31G(d) | 15.7 | [6] |

| Enolization (Kinetic) | 2-Methylcyclohexanone | THF | B3LYP/6-31+G(d) | 12.5 | |

| Enolization (Thermodynamic) | 2-Methylcyclohexanone | THF | B3LYP/6-31+G(d) | 14.2 | |

| Aldol Addition with Benzaldehyde | Acetone Enolate | THF | M06-2X/6-311+G(d,p) | 8.9 | [12] |

| Epoxide Ring Opening | Cyclohexene (B86901) Oxide | THF | B3LYP/6-31G(d) | 22.1 | [6][11] |

Table 2: Calculated Reaction Energies (ΔGrxn) for LDA-Mediated Reactions

| Reaction | Substrate | Solvent | Computational Method | ΔGrxn (kcal/mol) | Reference |

| Dimer Deaggregation (to solvated monomers) | (LDA-THF)2 | THF | B3LYP/6-31G(d) | 10.2 | [6] |

| Enolization (Kinetic) | 2-Methylcyclohexanone | THF | B3LYP/6-31+G(d) | -5.4 | |

| Enolization (Thermodynamic) | 2-Methylcyclohexanone | THF | B3LYP/6-31+G(d) | -7.1 | |

| Aldol Addition with Benzaldehyde | Acetone Enolate | THF | M06-2X/6-311+G(d,p) | -15.8 | [12] |

| Epoxide Ring Opening | Cyclohexene Oxide | THF | B3LYP/6-31G(d) | -25.3 | [6][11] |

Note: The values in the tables are illustrative and have been synthesized from multiple sources. The exact values can vary depending on the specific computational level of theory.

Experimental Protocols for Mechanistic Validation

Theoretical predictions of reaction mechanisms must be validated by experimental data. In-situ spectroscopic techniques are particularly powerful for studying fast and low-temperature LDA reactions.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy allows for the real-time monitoring of the concentrations of reactants, intermediates, and products by tracking their characteristic vibrational frequencies.[13]

Experimental Protocol for In-situ FTIR Monitoring of an LDA Reaction at Cryogenic Temperatures:

-

System Setup : Assemble a cryogenic reaction vessel equipped with an Attenuated Total Reflectance (ATR) FTIR probe. The system should allow for precise temperature control, typically with a liquid nitrogen cooling system.[9] A schematic of a typical setup is shown below.

-

Reagent Preparation : Prepare a stock solution of LDA in the desired solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen). The concentration of LDA should be determined by titration.

-

Background Spectrum : Cool the reactor to the desired temperature (e.g., -78 °C) and record a background spectrum of the solvent.

-

Reaction Initiation : Add the LDA solution to the reactor, followed by the substrate. Data collection should be initiated immediately upon addition of the substrate.

-

Data Acquisition : Collect FTIR spectra at regular time intervals throughout the course of the reaction.

-

Data Analysis : Analyze the spectral data to generate concentration profiles for the key species. This can be done by integrating the area of characteristic peaks. Kinetic parameters can then be extracted by fitting the concentration profiles to appropriate rate laws.

Experimental workflow for in-situ FTIR monitoring of an LDA reaction.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the species in solution. Rapid-injection NMR techniques are particularly suited for studying the kinetics of fast organolithium reactions.[14][15]

Experimental Protocol for Rapid-Injection NMR Kinetic Analysis:

-

Sample Preparation : In an NMR tube fitted with a sidearm for injection, prepare a solution of the substrate in the appropriate deuterated solvent under an inert atmosphere. In a separate syringe, prepare a solution of LDA. Both the NMR tube and the syringe should be pre-cooled to the desired reaction temperature.

-

NMR Spectrometer Setup : Place the NMR tube in the spectrometer and allow it to thermally equilibrate. The spectrometer should be tuned and locked.

-

Reaction Initiation and Data Acquisition : Rapidly inject the LDA solution into the NMR tube while simultaneously starting the acquisition of a series of 1H or other relevant nuclei (e.g., 7Li, 13C) NMR spectra.

-

Data Processing and Analysis : Process the time-resolved NMR spectra. The concentration of each species can be determined by integrating the corresponding signals relative to an internal standard. Kinetic information is then obtained by plotting the concentrations as a function of time and fitting to a suitable rate law.[16]

Conclusion

The combination of theoretical calculations and advanced experimental techniques provides a powerful approach for unraveling the complex mechanisms of LDA-mediated reactions. DFT calculations offer invaluable insights into the structures and energies of transient species that are difficult to observe experimentally. In-situ FTIR and NMR spectroscopy provide the necessary experimental validation for the proposed theoretical models. A thorough understanding of these mechanisms is essential for the rational design and optimization of synthetic processes in academic and industrial research, particularly in the field of drug development where precise control over chemical transformations is critical.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 5. 1,4-Addition of this compound to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. organic chemistry - Reaction of cyclohexene oxide with LDA - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. mt.com [mt.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Rapid-injection NMR and Organolithium Reactivity - Amanda Catherine Jones - Google Books [books.google.com]

- 16. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]

exploring the reactivity of LDA with various functional groups

An In-Depth Technical Guide to the Reactivity of Lithium Diisopropylamide (LDA) with Various Functional Groups